n-(2-Methoxyethyl)pent-4-ynamide
Description
N-(2-Methoxyethyl)pent-4-ynamide is a secondary amide characterized by a pent-4-ynoyl backbone (CH₂C≡CCH₂CO-) and a 2-methoxyethyl substituent on the amide nitrogen. For example, compounds like N,N-diethylpent-4-ynamide (9l) and N-phenyl-pent-4-ynamide derivatives () suggest that the pent-4-ynamide core is versatile in organic synthesis, particularly in metal-catalyzed reactions and crystal engineering .
Properties
IUPAC Name |
N-(2-methoxyethyl)pent-4-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-4-5-8(10)9-6-7-11-2/h1H,4-7H2,2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRQCHMKGPKAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper-Catalyzed Coupling: One common method involves the copper-catalyzed coupling of amides with alkynes or their derivatives.
Dichloroacetylene Route: Another method uses dichloroacetylene generated from trichloroethene under mildly basic conditions.
Industrial Production Methods: : Industrial production often employs scalable and cost-effective methods such as the copper-catalyzed coupling due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ynamides can undergo oxidation reactions, often leading to the formation of keteniminium ions.
Reduction: Reduction of ynamides can yield various products depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products
Scientific Research Applications
Chemistry
- Ynamides are used as building blocks in the synthesis of complex organic molecules due to their versatile reactivity .
Biology and Medicine
- Ynamides have potential applications in drug discovery and development, particularly as intermediates in the synthesis of bioactive compounds .
Industry
Mechanism of Action
The mechanism of action of n-(2-Methoxyethyl)pent-4-ynamide involves its highly polarized triple bond, which facilitates various chemical transformations. The electron-withdrawing group on the nitrogen atom enhances the reactivity of the triple bond, making it a versatile intermediate in organic synthesis . The compound can participate in nucleophilic addition, cycloaddition, and other reactions, often leading to the formation of complex molecular structures .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
N,N-Diethylpent-4-ynamide (9l) : Features two ethyl groups on the amide nitrogen. The absence of an oxygen atom in the substituent reduces polarity compared to N-(2-Methoxyethyl)pent-4-ynamide, likely lowering solubility in polar solvents .
N-Phenyl-pent-4-ynamide Derivatives : Aromatic substituents (e.g., phenyl groups) increase rigidity and π-π stacking interactions, as observed in the crystal structure of 2-acetyl-2-(4-methylbenzenesulfonamido)-N-phenyl-pent-4-ynamide (). The dihedral angle between benzene rings in this compound is 5.7°, favoring planar packing via N–H···O and C–H···O hydrogen bonds .
Enamide Derivatives (e.g., pent-4-enamides) : Replacing the triple bond (ynamide) with a double bond (enamide) reduces electron-withdrawing effects, altering resonance stabilization of the amide group. This impacts reactivity in addition reactions and catalytic processes .
Table 1: Substituent Effects on Key Properties
Spectroscopic and Crystallographic Data
- NMR and MS : Analogs like 2-acetyl-N-phenylpent-4-ynamide show characteristic ¹H-NMR signals for acetyl (δ ~2.1 ppm) and amide protons (δ ~8.0 ppm). HRMS data align with calculated [M+H]⁺ values ().
- Crystal Packing : The N-phenyl derivative exhibits intermolecular hydrogen bonds (N–H···O: 2.12 Å; C–H···O: 2.35 Å), stabilizing its lattice. The 2-methoxyethyl group in the target compound may similarly participate in C–H···O interactions .
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